3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and an azetidine moiety
Preparation Methods
The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylazetidine with a pyridine derivative in the presence of a cyclizing agent to form the oxadiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction involving the appropriate precursors.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyridine-oxadiazole derivatives and azetidine-containing molecules. Compared to these, 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern and the presence of the azetidine ring, which can confer distinct chemical and biological properties . Some similar compounds are:
- 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
- (3-Methylazetidin-3-yl)methanol hydrochloride
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N4O/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8/h2-5,13H,6-7H2,1H3 |
InChI Key |
INOYKROKRGSGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3 |
Origin of Product |
United States |
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